molecular formula C18H15FN2O2 B5752228 N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No. B5752228
M. Wt: 310.3 g/mol
InChI Key: IEYWZKXLTXJFEX-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative with a fluorophenyl group attached. Quinoline derivatives are a class of compounds that have been extensively studied for their diverse biological activities . The fluorophenyl group is a common feature in many bioactive compounds, enhancing the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .


Molecular Structure Analysis

The structure of the compound would likely be determined using techniques such as X-ray diffraction, FTIR, NMR, and MS .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinoline derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-13-7-5-12(6-8-13)9-10-20-18(23)15-11-17(22)21-16-4-2-1-3-14(15)16/h1-8,11H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYWZKXLTXJFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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